CH-Piata

Description

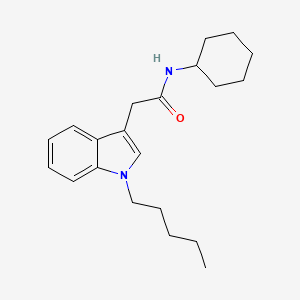

Structure

3D Structure

Properties

Molecular Formula |

C21H30N2O |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide |

InChI |

InChI=1S/C21H30N2O/c1-2-3-9-14-23-16-17(19-12-7-8-13-20(19)23)15-21(24)22-18-10-5-4-6-11-18/h7-8,12-13,16,18H,2-6,9-11,14-15H2,1H3,(H,22,24) |

InChI Key |

SYYOOLIGHZEOKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: CH-PIATA's Mechanism of Action at Cannabinoid Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CH-PIATA (also known as CH-PIACA or CHX-PIATA) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a novel psychoactive substance.[1][2][3] Structurally, it belongs to the indole-3-acetamide (B105759) class and is distinguished by an additional methylene (B1212753) spacer in its linker moiety, a feature likely intended to circumvent generic legislative bans on traditional SCRAs.[1][2][3] In vitro pharmacological evaluations have demonstrated that this compound exhibits weak activity at both cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2][3] Some studies have also noted potential antagonistic properties.[1][2][3] This profile suggests a limited potential for harm compared to more potent synthetic cannabinoids.[1][3] This document provides a comprehensive overview of the available data on this compound's mechanism of action, detailing its interaction with cannabinoid receptors, the experimental protocols used for its characterization, and its metabolic pathways.

Introduction to this compound

This compound is part of a newer generation of SCRAs designed to evade international drug control legislation.[1][4] Its formal chemical name is N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide.[5][6] Unlike many potent indole (B1671886) carboxamide SCRAs, this compound's acetamide (B32628) structure results in significantly different pharmacological activity.[1][7] The primary targets for cannabinoids are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes.[8][9]

Interaction with Cannabinoid Receptors

The endocannabinoid system, primarily through the activation of CB1 and CB2 receptors, plays a crucial role in regulating neurotransmission, immune function, and more.[9] SCRAs like this compound mimic endogenous cannabinoids by binding to these receptors.

Activity at CB1 and CB2 Receptors

Studies have consistently shown that this compound is a weak agonist at both CB1 and CB2 receptors.[1][2][3] One report characterized its activity as "almost inactive".[7] This low level of activation was observed in functional assays measuring β-arrestin 2 recruitment, a key step in GPCR signaling and desensitization.[1][2][3] Furthermore, investigations have revealed that in addition to its weak agonism, this compound may also exhibit antagonistic behavior at these receptors.[1][2][3]

Quantitative Data Summary

The available literature characterizes the activity of this compound qualitatively. Precise quantitative data such as binding affinity (Ki), potency (EC50), and maximal efficacy (Emax) values from peer-reviewed studies are not detailed in the provided search results. The following table summarizes the reported qualitative findings.

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Agonist Activity | Weak | Weak | [1][2][3] |

| Antagonist Activity | Signs of antagonism observed | Signs of antagonism observed | [1][2][3] |

| Overall Potency | Described as "almost inactive" | Described as "almost inactive" | [7] |

Signaling Pathways and Visualizations

As a GPCR ligand, this compound's interaction with cannabinoid receptors initiates intracellular signaling cascades. The most thoroughly investigated pathway for this compound is β-arrestin 2 recruitment.

β-Arrestin 2 Recruitment Pathway

Upon agonist binding to a CB receptor, the receptor undergoes a conformational change, leading to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin recruitment uncouples the receptor from its G-protein, leading to signal termination and receptor internalization, a process known as desensitization. It can also initiate separate, G-protein-independent signaling cascades. Given this compound's weak activity, it is a poor recruiter of β-arrestin 2.

Caption: β-Arrestin 2 recruitment pathway initiated by weak agonist binding to a cannabinoid receptor.

Experimental Protocols

The characterization of this compound's activity relies on established in vitro assays.

β-Arrestin 2 Recruitment Assay Protocol

This functional assay quantifies the recruitment of β-arrestin to a GPCR upon ligand binding. It is a common method to assess the agonist or antagonist properties of a compound.

Objective: To determine the ability of this compound to induce β-arrestin 2 recruitment to CB1 or CB2 receptors.

Materials:

-

HEK293 cells (or other suitable cell line) stably co-expressing the human cannabinoid receptor of interest (CB1 or CB2) and a β-arrestin 2 fusion protein (e.g., β-galactosidase enzyme fragment complementation, PathHunter®).

-

Assay buffer, cell culture medium, and reagents.

-

This compound reference standard.

-

Known CB1/CB2 receptor agonist (positive control).

-

Microplate reader for signal detection.

Methodology:

-

Cell Preparation: Culture the engineered cells under standard conditions. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare dilutions of the positive control agonist.

-

Assay Plate Loading: Dispense the cell suspension into the wells of a microplate.

-

Compound Addition: Add the prepared dilutions of this compound and the control agonist to the respective wells. Include wells with buffer only as a negative control.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor binding and β-arrestin recruitment.

-

Signal Detection: Add the detection reagents according to the manufacturer's protocol (e.g., chemiluminescent substrate). Incubate for the required time to allow signal development.

-

Data Acquisition: Read the plate using a microplate reader.

-

Data Analysis: Plot the resulting signal as a function of compound concentration. Analyze the concentration-response curves using non-linear regression to determine potency (EC50) and efficacy (Emax) relative to the positive control.

Caption: Experimental workflow for a β-Arrestin 2 recruitment assay.

Human Liver Microsome (HLM) Metabolism Assay

This in vitro assay is used to study the metabolic fate of a compound by simulating phase I metabolism in the liver.

Objective: To identify the primary metabolites of this compound.

Materials:

-

Pooled human liver microsomes (HLMs).

-

NADPH regenerating system (cofactor for cytochrome P450 enzymes).

-

Phosphate (B84403) buffer (pH 7.4).

-

This compound.

-

Acetonitrile or other organic solvent for reaction termination.

-

LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) system.

Methodology:

-

Incubation Preparation: Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer, HLMs, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to equilibrate the temperature.

-

Reaction Initiation: Add this compound to the mixture to start the metabolic reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

-

Sample Preparation: Centrifuge the sample to pellet the precipitated protein. Collect the supernatant for analysis.

-

LC-HRMS Analysis: Inject the supernatant into the LC-HRMS system to separate and identify the parent compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns.

Metabolism of this compound

In vitro studies using human liver microsomes have shown that this compound is extensively metabolized.[1][10][11] The primary metabolic pathways are phase I oxidative biotransformations, dominated by mono- and dihydroxylation reactions.[10][12][13] Key identified metabolic transformations include hydroxylation on the pentyl tail and indole core, as well as oxidation of the pentyl side chain to form a carboxylic acid metabolite.[12][13] These metabolites are crucial markers for detecting this compound intake in forensic analysis.[10]

Caption: Simplified metabolic pathway of this compound.

Conclusion

This compound is a novel indole-3-acetamide synthetic cannabinoid that distinguishes itself from many of its predecessors through its markedly weak activity at CB1 and CB2 receptors. In vitro functional assays confirm its status as a weak agonist, with some evidence suggesting potential antagonism. This pharmacological profile indicates a lower harm potential relative to the highly potent SCRAs that have previously dominated the recreational drug market. The primary signaling pathway investigated has been β-arrestin 2 recruitment, which is only weakly stimulated by this compound. The compound undergoes extensive phase I metabolism, primarily through hydroxylation. This technical guide provides a consolidated overview of the current understanding of this compound's mechanism of action for the benefit of the scientific and drug development community.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro cannabinoid receptor activity, metabolism, and detection in seized samples of this compound, a new indole-3-acetamide synthetic cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 4. This compound. - Drugs and Alcohol [drugsandalcohol.ie]

- 5. caymanchem.com [caymanchem.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. www.lisbonaddictions.eu [lisbonaddictions.eu]

- 8. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabinoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Insights into the metabolism of this compound-A novel synthetic cannabinoid featuring an acetamide linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro cannabinoid receptor activity, metabolism, and detection in seized samples of this compound, a new indole-3-acetamide synthetic cannabinoid [cfsre.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a feasible and well-documented synthetic pathway for N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide. The synthesis is based on established chemical transformations commonly employed in the preparation of indole (B1671886) derivatives and related bioactive molecules. This guide includes detailed experimental protocols derived from analogous preparations, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide can be efficiently achieved through a two-step process commencing with the commercially available starting material, indole-3-acetic acid. The overall strategy involves:

-

N-Alkylation: Introduction of the pentyl group at the N1 position of the indole ring of indole-3-acetic acid.

-

Amide Coupling: Formation of the final acetamide (B32628) product through the coupling of the resulting carboxylic acid with cyclohexylamine (B46788).

This pathway is advantageous due to the accessibility of the starting materials and the high efficiency of the individual reaction steps.

Synthesis Pathway

The proposed synthetic route is illustrated below. It begins with the N-alkylation of indole-3-acetic acid to form the intermediate (1-pentyl-1H-indol-3-yl)acetic acid, which is then coupled with cyclohexylamine to yield the target compound.

Caption: Proposed two-step synthesis pathway for the target compound.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis. These are based on standard procedures for N-alkylation of indoles and amide bond formation.[1][2]

Step 1: Synthesis of (1-pentyl-1H-indol-3-yl)acetic acid

This procedure describes the N-alkylation of indole-3-acetic acid using 1-bromopentane.

Materials:

-

Indole-3-acetic acid

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

1-Bromopentane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred solution of indole-3-acetic acid (1.0 eq) in anhydrous DMF, sodium hydride (2.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the carboxylate and indole anion.

-

1-Bromopentane (1.2 eq) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and is stirred for 12-16 hours.

-

Upon completion (monitored by TLC), the reaction is carefully quenched by the slow addition of water at 0 °C.

-

The mixture is acidified to pH 3-4 with 1 M HCl.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford (1-pentyl-1H-indol-3-yl)acetic acid.

Step 2: Synthesis of N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide

This procedure details the amide coupling of the N-alkylated intermediate with cyclohexylamine using HATU as a coupling agent.[2]

Materials:

-

(1-pentyl-1H-indol-3-yl)acetic acid

-

Cyclohexylamine

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

(1-pentyl-1H-indol-3-yl)acetic acid (1.0 eq) is dissolved in anhydrous DMF under an inert atmosphere.

-

HATU (1.2 eq) and DIPEA (3.0 eq) are added to the solution, and the mixture is stirred at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Cyclohexylamine (1.1 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 4-6 hours, or until completion as indicated by TLC.

-

The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, water, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the final product, N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide.

Quantitative Data Summary

The following table summarizes typical reagent quantities and expected yields for the synthesis, based on a starting scale of 1 gram of indole-3-acetic acid. Yields are estimates based on similar reported reactions in the literature.

| Step | Reactant | Molar Mass ( g/mol ) | Starting Amount (g) | Moles (mmol) | Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Product | Molar Mass ( g/mol ) | Expected Yield (%) |

| 1 | Indole-3-acetic acid | 175.19 | 1.00 | 5.71 | NaH (60%) | 40.00 | 0.50 g | 12.56 | (1-Pentyl-1H-indol-3-yl)acetic acid | 245.32 | 75-85% |

| 1-Bromopentane | 151.04 | 1.04 g (0.8 mL) | 6.85 | ||||||||

| 2 | (1-Pentyl-1H-indol-3-yl)acetic acid | 245.32 | 1.00 | 4.08 | Cyclohexylamine | 99.17 | 0.45 g (0.5 mL) | 4.49 | N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide | 326.47 | 80-90% |

| HATU | 380.23 | 1.86 g | 4.90 | ||||||||

| DIPEA | 129.24 | 1.58 g (2.1 mL) | 12.24 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for the entire synthesis.

Caption: A step-by-step workflow for the synthesis of the target compound.

References

In Vitro Metabolic Pathways of CH-PIATA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolic pathways of the synthetic cannabinoid CH-PIATA. Drawing from available scientific literature, this document details the primary metabolic transformations, presents quantitative data on metabolite formation, and outlines the experimental methodologies employed in these studies. The core focus is on data generated from in vitro systems, primarily using human liver microsomes (HLM), to elucidate the biotransformation of this compound. This guide is intended to serve as a valuable resource for researchers in drug metabolism, toxicology, and forensic science.

Introduction

This compound is a synthetic cannabinoid receptor agonist (SCRA) that has emerged in the recreational drug market. Understanding its metabolic fate is crucial for predicting its pharmacological and toxicological profile, as well as for developing reliable methods for its detection in biological samples. In vitro metabolism studies are a cornerstone of this process, providing a controlled environment to identify metabolic pathways and the enzymes responsible for them. This guide synthesizes the current knowledge on the in vitro metabolism of this compound, with a focus on Phase I metabolic reactions mediated by cytochrome P450 (CYP) enzymes.

Core Metabolic Pathways of this compound

In vitro studies utilizing human liver microsomes have demonstrated that this compound undergoes extensive metabolism. The primary metabolic transformations are Phase I oxidative reactions, consistent with the metabolism of other synthetic cannabinoids.[1] The main pathways identified are:

-

Hydroxylation: This is a major metabolic route for this compound. Monohydroxylation can occur at various positions on the molecule, including the pentyl side chain, the indole (B1671886) core, and the methylene (B1212753) spacer of the acetamide (B32628) linker.[2][3] Dihydroxylation has also been reported.[3]

-

N-dealkylation: Cleavage of the N-pentyl side chain is another significant metabolic pathway.[1]

-

Ketone Formation: Oxidation of a secondary alcohol to a ketone has been identified as a metabolic transformation of this compound.[4]

-

Carboxylic Acid Formation: Further oxidation of the N-pentyl side chain can lead to the formation of a carboxylic acid metabolite.[2][3]

-

Side Chain Degradation: Evidence suggests the degradation of the N-pentyl side chain, leading to metabolites such as an N-propionic acid derivative.[3]

These metabolic pathways are depicted in the signaling pathway diagram below.

Quantitative Data on Metabolite Formation

Quantitative analysis of this compound metabolites in vitro has been primarily based on the relative peak areas observed in liquid chromatography-mass spectrometry (LC-MS) analyses of human liver microsome incubations. The following table summarizes the major metabolites identified and their reported relative abundance.

| Metabolite ID | Metabolic Reaction | Position of Modification | Relative Abundance (Peak Area) | Reference |

| CP9 | Monohydroxylation | Pentane | Most abundant | [1][4] |

| M1.8 | Monohydroxylation | Indole core or methylene spacer | Suggested as a reliable marker | [2][3] |

| M3.1 | Carboxylic acid formation | N-pentyl side chain | Suggested as a reliable marker | [2][3] |

| M5.1 | Degradation of N-pentyl side chain | N-propionic acid metabolite | Tentatively identified, suggested as a reliable marker | [2][3] |

| - | Ketone formation | - | Identified | [4] |

| - | N-dealkylation | - | Identified | [1] |

Experimental Protocols

The following sections detail the generalized experimental protocols for the in vitro metabolism studies of this compound.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol outlines the general procedure for assessing the Phase I metabolism of this compound using HLM.

Objective: To identify the major Phase I metabolites of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Methanol or acetonitrile (B52724) (for reaction termination and protein precipitation)

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Workflow Diagram:

Procedure:

-

Preparation: A stock solution of this compound (e.g., 10 µmol/L) is prepared in a suitable organic solvent like methanol.[1] Pooled HLM are thawed and diluted in phosphate buffer to a final protein concentration (e.g., 1 mg/mL).

-

Incubation: The HLM suspension and this compound solution are combined and pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.[1]

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.[1]

-

Incubation Period: The reaction mixture is incubated at 37°C for a specified duration, typically 1 hour, to allow for metabolite formation.[4]

-

Reaction Termination: The reaction is stopped by adding a cold quenching solvent such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.[1]

-

Sample Processing: The mixture is centrifuged to pellet the precipitated proteins.

-

Analysis: The resulting supernatant, containing the parent compound and its metabolites, is collected and analyzed by a suitable analytical method, most commonly LC-MS/MS, for metabolite identification and characterization.

Cytochrome P450 Reaction Phenotyping

While specific reaction phenotyping data for this compound is not available in the reviewed literature, this section provides a general protocol for identifying the CYP isozymes responsible for its metabolism. This is a critical step for understanding potential drug-drug interactions. Two common approaches are used: incubation with recombinant human CYP enzymes and chemical inhibition studies in HLM.

Objective: To identify the specific CYP450 isozymes involved in the metabolism of this compound.

4.2.1. Recombinant Human CYP (rhCYP) Enzyme Incubation

Procedure:

-

This compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

The incubation conditions are similar to the HLM assay, with the rhCYP enzymes replacing the HLM.

-

The formation of metabolites is monitored by LC-MS/MS.

-

The CYP isozymes that produce significant amounts of metabolites are identified as being involved in the metabolism of this compound.

4.2.2. Chemical Inhibition Assay in HLM

Procedure:

-

This compound is incubated with HLM in the presence and absence of a panel of selective chemical inhibitors for specific CYP isozymes.

-

The formation of this compound metabolites is quantified by LC-MS/MS.

-

A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates that the corresponding CYP isozyme is involved in that metabolic pathway.

Logical Relationship Diagram for CYP Phenotyping:

Conclusion

The in vitro metabolism of this compound is characterized by extensive Phase I oxidative transformations, primarily hydroxylation, N-dealkylation, and ketone formation, leading to a variety of metabolites. The data presented in this guide, derived from studies using human liver microsomes, provides a foundational understanding of these pathways. While the involvement of cytochrome P450 enzymes is evident, further research is required to delineate the specific isozymes responsible for each metabolic step. The experimental protocols outlined herein provide a framework for conducting such investigations, which are essential for a comprehensive risk assessment and the development of sensitive analytical methods for monitoring this compound exposure. This technical guide serves as a critical resource for professionals in the fields of drug metabolism, toxicology, and forensic analysis, facilitating further research into the metabolic fate of this and other emerging synthetic cannabinoids.

References

- 1. In vitro cannabinoid receptor activity, metabolism, and detection in seized samples of this compound, a new indole-3-acetamide synthetic cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. criver.com [criver.com]

- 3. news-medical.net [news-medical.net]

- 4. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Major Metabolites of CH-Piata

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-Piata (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged in the recreational drug market.[1][2] As with many novel psychoactive substances, a thorough understanding of its metabolic fate is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This guide provides a comprehensive overview of the major metabolites of this compound, detailing the experimental protocols used for their identification and presenting the metabolic pathways involved.

Major Metabolites of this compound

This compound undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3] The main metabolic transformations observed are hydroxylation, N-dealkylation, and ketone formation.[3][4] Dihydroxylation and carboxylic acid formation have also been identified as significant metabolic routes.[1][5]

Summary of In Vitro Metabolite Abundance

While precise quantitative data from peer-reviewed literature is not consistently presented in standardized tables, in vitro studies using human liver microsomes (HLM) have identified the most abundant metabolites based on chromatographic peak areas. These findings are summarized below.

| Metabolite ID (per Watanabe et al., 2023) | Proposed Biotransformation | Relative Abundance (Peak Area) |

| CP9 | Hydroxylation at the pentyl side chain | Most Abundant[4] |

| M1.8 | Monohydroxylation at the indole (B1671886) core or methylene (B1212753) spacer | Suggested as a reliable marker[1][5] |

| M3.1 | Carboxylic acid formation at the N-pentyl side chain | Suggested as a reliable marker[1][5] |

| M5.1 | N-propionic acid metabolite (from degradation of M3.1) | Tentatively identified; suggested as a reliable marker[1][5] |

| - | N-dealkylation | Commonly observed[6] |

| - | Ketone formation | Observed[4] |

Metabolic Pathways of this compound

The metabolic pathways of this compound are complex, involving multiple enzymatic reactions. The primary routes of metabolism are depicted in the diagram below, based on findings from in vitro studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into the metabolism of this compound – a novel synthetic cannabinoid featuring an acetamide linker | CoLab [colab.ws]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the metabolism of this compound-A novel synthetic cannabinoid featuring an acetamide linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

In Silico Prediction of CH-Piata Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-PIATA (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest in forensic and toxicological research. As with many novel psychoactive substances, a thorough understanding of its metabolic fate is crucial for developing reliable detection methods, assessing its potential for drug-drug interactions, and understanding its toxicological profile. This technical guide provides an in-depth overview of the current knowledge on the in silico prediction of this compound metabolism, supported by findings from in vitro experimental validation.

While significant strides have been made in qualitatively predicting the metabolic pathways of this compound, it is important to note that specific quantitative data, such as reaction kinetics (Km, Vmax) and the precise percentage of metabolism through each pathway, are not extensively available in the public domain. This guide, therefore, focuses on the established methodologies and the qualitatively identified metabolic routes.

In Silico Metabolism Prediction of this compound

The primary tool documented for the in silico prediction of this compound metabolism is GLORYx, a freely available software that predicts the metabolites of xenobiotics resulting from Phase I and Phase II biotransformations.[1][2][3][4]

GLORYx Methodology

GLORYx integrates two key computational approaches to predict metabolic pathways:

-

Machine Learning-Based Site of Metabolism (SoM) Prediction: GLORYx utilizes a component called FAME 3 (Metabolites Prediction Program) to identify the most likely atoms or functional groups on a molecule to be targeted by metabolic enzymes.[5] This prediction is based on machine learning models trained on a large dataset of known metabolic reactions. The output is a probability score for each potential site of metabolism.

-

Reaction Rule Sets: GLORYx applies a comprehensive set of reaction rules, encoded in SMIRKS format, that represent known metabolic transformations (e.g., hydroxylation, N-dealkylation, glucuronidation).[3][4] These rules are applied to the parent molecule to generate a library of potential metabolites.

The predicted metabolites are then ranked based on the SoM probabilities, providing a prioritized list of likely biotransformation products. For this compound, the "Phase 1 and phase 2 metabolism" parameter is typically used to generate a comprehensive profile of potential metabolites.[6]

Predicted Metabolic Pathways for this compound

In silico predictions, which have been corroborated by in vitro studies, indicate that this compound undergoes extensive Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][7] The major predicted and observed metabolic pathways include:

-

Monohydroxylation and Dihydroxylation: The addition of one or two hydroxyl (-OH) groups is a predominant metabolic route. These modifications can occur on the indole (B1671886) core, the methylene (B1212753) spacer of the acetamide (B32628) linker, or the N-pentyl side chain.[1][2]

-

Carboxylic Acid Formation: Oxidation of the N-pentyl side chain to form a carboxylic acid is another significant pathway.[1][7]

-

Degradation of the N-pentyl side chain: This can lead to the formation of metabolites with shortened alkyl chains, such as an N-propionic acid metabolite.[1][2]

-

Ketone Formation: Oxidation of a secondary alcohol to a ketone has also been identified.[7]

-

N-dealkylation: Cleavage of the N-pentyl group is a potential, though less emphasized, metabolic route.[7]

Data Presentation: Predicted and Identified Metabolites of this compound

The following table summarizes the key metabolites of this compound that have been predicted in silico and/or identified in in vitro studies.[1][8] Please note that quantitative data on the relative abundance or formation rates of these metabolites are not consistently reported in the literature.

| Metabolite ID | Metabolic Transformation(s) | Location of Modification | Status |

| M1.8 | Monohydroxylation | Indole core or methylene spacer | Identified in vitro |

| M3.1 | Carboxylic acid formation | N-pentyl side chain | Identified in vitro |

| M5.1 | Degradation of N-pentyl side chain | N-pentyl side chain | Tentatively identified |

| - | Ketone formation | Not specified | Identified in vitro |

| - | N-dealkylation | N-pentyl side chain | Identified in vitro |

| CP9 | Hydroxylation | Pentyl group | Identified as most abundant in one study |

Experimental Protocols for In Vitro Validation

The in silico predictions of this compound metabolism have been validated using in vitro models, primarily pooled human liver microsomes (pHLM) and the human liver cancer cell line, HepG2.[1][2] pHLM incubations are considered more cost-effective for metabolite prediction in a forensic toxicology context.[1]

General Protocol for In Vitro Metabolism of this compound with Pooled Human Liver Microsomes (pHLM)

The following is a generalized protocol for assessing the Phase I metabolism of a synthetic cannabinoid like this compound using pHLM. Note: Specific concentrations, volumes, and incubation times for this compound are not consistently detailed in the literature and would require optimization for a specific experiment.

1. Reagents and Materials:

-

This compound reference standard

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN) or methanol (B129727) (for quenching the reaction)

-

Incubator capable of maintaining 37°C

-

Microcentrifuge tubes

-

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) system

2. Incubation Procedure: [8]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 10 µmol/L.

-

In a microcentrifuge tube, combine:

-

Phosphate buffer

-

Pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL)

-

This compound stock solution (final concentration typically 1-10 µM)

-

-

Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the compound to equilibrate with the microsomes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time, typically ranging from 30 minutes to 3 hours. Time-course studies may be performed to assess metabolic stability.

-

Terminate the reaction by adding an equal volume of a cold quenching solvent, such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

3. Analytical Procedure (LC-HRMS/MS):

-

Inject the supernatant into an LC-HRMS/MS system.

-

Separate the parent compound and its metabolites using a suitable reversed-phase C18 column with a gradient elution of a mobile phase (e.g., water with formic acid and acetonitrile or methanol).

-

Acquire data in both full-scan MS and tandem MS (MS/MS or product ion scan) modes.

-

Identify metabolites by comparing the accurate mass measurements and fragmentation patterns with those of the parent compound and theoretical metabolites.

Mandatory Visualizations

Predicted Metabolic Pathways of this compound

Caption: Predicted Phase I metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism

Caption: General workflow for in vitro metabolism of this compound.

Cannabinoid Receptor Signaling Pathway

Caption: General cannabinoid receptor signaling pathway.

Conclusion

The in silico prediction of this compound metabolism, primarily through tools like GLORYx, has proven to be a valuable and generally accurate approach for identifying the major Phase I metabolic pathways of this synthetic cannabinoid.[1] The predictions of hydroxylation, carboxylation, and chain degradation have been largely confirmed by in vitro experiments using human liver microsomes. However, a significant gap exists in the public domain regarding quantitative metabolic data and detailed, replicable experimental protocols specific to this compound. For drug development professionals and researchers, this highlights the necessity of conducting compound-specific in vitro studies to determine key pharmacokinetic parameters and to quantify the contribution of each metabolic pathway. The provided general protocols and pathway diagrams serve as a foundational guide for initiating such investigations. Future research should aim to bridge this quantitative gap to enable a more comprehensive risk assessment and understanding of this compound's disposition in humans.

References

- 1. Insights into the metabolism of this compound-A novel synthetic cannabinoid featuring an acetamide linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the metabolism of this compound – a novel synthetic cannabinoid featuring an acetamide linker | CoLab [colab.ws]

- 3. NERDD [nerdd.univie.ac.at]

- 4. researchgate.net [researchgate.net]

- 5. In vitro cannabinoid receptor activity, metabolism, and detection in seized samples of this compound, a new indole-3-acetamide synthetic cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identifying metabolites of new psychoactive substances using in silico prediction tools - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Emergence of Acetamide Linker Synthetic Cannabinoids: An In-depth Pharmacological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of synthetic cannabinoid receptor agonists (SCRAs) is in a constant state of flux, driven by efforts to circumvent legislative controls. A recent development in this evolution is the emergence of SCRAs featuring an acetamide (B32628) linker. This structural modification, replacing the more traditional carboxamide or other linker moieties, presents new challenges and areas of investigation for the scientific community. These compounds, including ADB-FUBIATA, CH-PIATA, AFUBIATA, and CH-FUBIATA, exhibit a range of pharmacological activities that are not yet fully characterized. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of acetamide linker synthetic cannabinoids, with a focus on their structure-activity relationships, receptor binding and functional activity, metabolic pathways, and the experimental protocols used for their evaluation. Due to the novelty of this class, quantitative data is limited, and this document will summarize the available information while also highlighting areas requiring further research.

Structure-Activity Relationships

The modification of the linker region from a carboxamide to an acetamide group has been shown to have a significant impact on the pharmacological profile of synthetic cannabinoids. The introduction of a methylene (B1212753) group between the indole (B1671886) core and the amide functionality appears to influence receptor interaction and subsequent signaling.

Preliminary data suggests that the "head group," the moiety attached to the acetamide linker, is a critical determinant of efficacy. For instance, ADB-FUBIATA, which possesses a tert-butylamide head group, is a potent and selective CB1 receptor agonist.[1] In contrast, this compound, which has a simple cyclohexyl group in the same position, demonstrates weak activity at both CB1 and CB2 receptors, with some indications of antagonistic properties.[1][2] This stark difference underscores the importance of the head group's size, lipophilicity, and hydrogen bonding capacity in facilitating productive receptor activation.

The substituent at the N1 position of the indole core also plays a role in receptor affinity and efficacy. The 4-fluorobenzyl group, present in ADB-FUBIATA and CH-FUBIATA, is a common feature in many potent SCRAs, suggesting its favorable interaction with the receptor binding pocket.[1] The substitution of this group with a pentyl chain, as seen in this compound, may contribute to its reduced activity.[1]

Quantitative Pharmacological Data

The available quantitative data for acetamide linker synthetic cannabinoids is currently sparse. The following table summarizes the key findings for ADB-FUBIATA and this compound. It is important to note that the functional activity of ADB-FUBIATA was determined using a β-arrestin 2 recruitment assay, and further characterization in other functional assays (e.g., GTPγS binding, cAMP accumulation) is needed for a complete understanding of its signaling profile.

| Compound | Receptor | Assay Type | Parameter | Value | Efficacy | Reference(s) |

| ADB-FUBIATA | CB1 | β-Arrestin 2 Recruitment | EC50 | 635 nM | 141% (relative to CP55,940) | [3][4] |

| CB2 | β-Arrestin 2 Recruitment | - | Almost no activity | - | [3][4] | |

| This compound | CB1 & CB2 | β-Arrestin 2 Recruitment | - | Weak activity with signs of antagonism | - | [2] |

Signaling Pathways

Upon binding to cannabinoid receptors, which are G-protein coupled receptors (GPCRs), synthetic cannabinoids initiate a cascade of intracellular signaling events. The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o).

Figure 1: Simplified Cannabinoid Receptor Signaling Pathway.

Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally, the βγ subunits of the G-protein can directly modulate ion channels. Another crucial aspect of cannabinoid receptor signaling is the recruitment of β-arrestin, which not only mediates receptor desensitization and internalization but can also initiate G-protein-independent signaling pathways.

Metabolism

The metabolism of acetamide linker synthetic cannabinoids has been investigated for several compounds, including this compound, ADB-FUBIATA, AFUBIATA, and CH-FUBIATA. In vitro studies using human liver microsomes (HLMs) have shown that these compounds are extensively metabolized, primarily through oxidative biotransformations.

For this compound, the major metabolic pathways include mono- and dihydroxylation. Key metabolites suggested as reliable markers for intake include those formed by monohydroxylation at the indole core or the methylene spacer of the acetamide linker, as well as carboxylic acid formation on the N-pentyl side chain.[5]

Similarly, ADB-FUBIATA, AFUBIATA, and CH-FUBIATA undergo hydroxylation and N-dealkylation. AFUBIATA and this compound also exhibit ketone formation as a metabolic route. The most abundant metabolites often result from hydroxylation at various positions, such as the indole core, the adjacent methylene of the linker, or the head group (e.g., adamantane (B196018) for AFUBIATA and cyclohexane (B81311) for CH-FUBIATA).

Experimental Protocols

The following sections detail generalized methodologies for key in vitro assays used to characterize the pharmacology of acetamide linker synthetic cannabinoids.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Figure 2: Workflow for a Radioligand Binding Assay.

Materials:

-

Cell membranes from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

Test compound (acetamide linker synthetic cannabinoid).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter and cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane suspension.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from a competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This functional assay measures the ability of a compound to act as an agonist by quantifying the recruitment of β-arrestin to the activated cannabinoid receptor.

Figure 3: Workflow for a β-Arrestin Recruitment Assay.

Materials:

-

Cells engineered to express the cannabinoid receptor and a β-arrestin-linked reporter system (e.g., PathHunter® β-arrestin assay).

-

Test compound.

-

Assay medium.

-

Detection reagents specific to the reporter system.

-

Luminometer or fluorometer.

Procedure:

-

Cell Seeding: Plate the engineered cells in a 384- or 96-well plate and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound in assay medium.

-

Compound Addition: Add the diluted test compound to the cells.

-

Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent or fluorescent signal.

-

Data Analysis: Plot the signal intensity against the log of the test compound concentration to generate a dose-response curve. Determine the EC50 (potency) and Emax (efficacy) values from the curve.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

Materials:

-

Cell membranes expressing the cannabinoid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Test compound.

-

GDP (to enhance the agonist-stimulated signal).

-

Assay buffer (containing Mg²⁺ and Na⁺ ions).

-

Unlabeled GTPγS (for non-specific binding determination).

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.

-

Pre-incubation: Pre-incubate the plate for a short period at room temperature.

-

Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents through a glass fiber filter plate.

-

Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the ability of a cannabinoid receptor agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Materials:

-

Cells stably expressing the cannabinoid receptor of interest (e.g., CHO or HEK293 cells).

-

Test compound.

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Treatment: Treat the cells with varying concentrations of the test compound for a short pre-incubation period.

-

Stimulation: Add forskolin to stimulate cAMP production and incubate for a defined period.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP levels in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the log of the test compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of forskolin-stimulated cAMP production).

Conclusion and Future Directions

Acetamide linker synthetic cannabinoids represent a new and evolving class of psychoactive substances. The limited available data indicates that subtle structural modifications, particularly in the head group and N1-substituent of the indole core, can dramatically alter their pharmacological profile, ranging from potent and selective CB1 agonism to weak, potentially antagonistic activity. The extensive metabolism of these compounds further complicates their in vivo effects.

A significant knowledge gap remains regarding the comprehensive pharmacological and toxicological profiles of most acetamide linker SCRAs. Further research is urgently needed to:

-

Determine the receptor binding affinities (Ki) for a wider range of these compounds at both CB1 and CB2 receptors.

-

Characterize their functional activity in a battery of assays (e.g., GTPγS, cAMP, β-arrestin) to understand their full signaling potential, including any biased agonism.

-

Elucidate the in vivo pharmacological and toxicological effects of these compounds and their major metabolites.

-

Establish clear structure-activity relationships to predict the potential risks associated with newly emerging analogues.

This in-depth technical guide serves as a foundational resource for researchers in the field. The provided experimental protocols and an understanding of the known pharmacology will be crucial in guiding future investigations into this novel class of synthetic cannabinoids.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro cannabinoid receptor activity, metabolism, and detection in seized samples of this compound, a new indole-3-acetamide synthetic cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADB-FUBIATA - Wikipedia [en.wikipedia.org]

- 4. A new cannabinoid receptor 1 selective agonist evading the 2021 "China ban": ADB-FUBIATA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]

Methodological & Application

Application Note: High-Resolution LC-MS/MS Method for the Detection of CH-Piata Metabolites in Human Urine

Abstract

This application note describes a robust and sensitive method for the detection and quantification of CH-Piata metabolites in human urine using Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS-MS). This compound, a synthetic cannabinoid receptor agonist, undergoes extensive metabolism, and its parent compound is not typically detected in urine.[1][2][3][4] Therefore, monitoring its primary metabolites is crucial for confirming exposure. This method employs enzymatic hydrolysis followed by a straightforward extraction procedure and analysis by LC-HRMS-MS, providing high sensitivity and specificity for forensic and clinical research applications. The primary target analytes for confirming this compound consumption are its hydroxylated and carboxylated metabolites.[1][2][3][5]

Introduction

Synthetic cannabinoid receptor agonists (SCRAs) represent a large and evolving class of new psychoactive substances (NPS). Their chemical structures are frequently modified to circumvent legal regulations, posing significant challenges for analytical detection.[1][2][4] this compound (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) is a novel SCRA featuring an acetamide (B32628) linker.[1][2][3][4] Like many SCRAs, this compound is extensively metabolized in the body, primarily through Phase I reactions such as hydroxylation and oxidation, followed by Phase II glucuronidation.[1][2][3][5] As the parent compound is often absent in urine, sensitive analytical methods targeting its major metabolites are essential for detecting its use.[1][2][3][4] This LC-HRMS-MS method provides a reliable protocol for the extraction, separation, and identification of key this compound metabolites in urine samples.

Experimental Protocols

Sample Preparation

Urine samples require pretreatment to cleave glucuronide conjugates and extract the target metabolites.[6]

Materials:

-

Human urine samples

-

β-glucuronidase (from E. coli)[6]

-

Ammonium (B1175870) acetate (B1210297) buffer (100 mM, pH 4)[6]

-

5 M Ammonium hydroxide[6]

-

Methyl tert-butyl ether (MTBE)[6]

-

Internal Standard (IS) solution (e.g., JWH-018-d11)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Protocol:

-

Pipette 200 µL of urine into a 2 mL microcentrifuge tube.

-

Add 20 µL of the internal standard solution.

-

Add 175 µL of 100 mM ammonium acetate buffer (pH 4).[6]

-

Add 25 µL of β-glucuronidase solution.[6]

-

Vortex the mixture for 30 seconds and incubate at 40°C for 1 hour to ensure complete hydrolysis.[6]

-

Allow the samples to cool to room temperature.

-

Quench the enzymatic reaction by adding 20 µL of 5 M ammonium hydroxide (B78521) and vortex.[6]

-

Add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-HRMS-MS analysis.

LC-HRMS-MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

High-Resolution Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3500 V |

| Gas Temperature | 325°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

| Scan Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS2) |

| Mass Range | 100 - 1000 m/z |

| Resolution | > 20,000 FWHM |

| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS |

Data Presentation

The primary metabolites of this compound identified in urine are formed through hydroxylation and carboxylation of the N-pentyl side chain.[1][2][3][5] The parent compound is generally not detected.[1][2][4]

Table 1: Major Urinary Metabolites of this compound

| Metabolite ID | Metabolic Transformation |

| M1 | Monohydroxylation on the N-pentyl chain |

| M2 | Dihydroxylation on the N-pentyl chain |

| M3 | Carboxylic acid formation on the N-pentyl side chain |

| M4 | Monohydroxylation on the indole (B1671886) core or methylene (B1212753) spacer |

| M5 | N-propionic acid metabolite (from degradation of M3) |

Data synthesized from multiple sources indicating the primary metabolic pathways.[1][2][3][5]

Visualizations

Caption: Experimental workflow for the detection of this compound metabolites in urine.

Caption: Proposed metabolic pathway of this compound.

Conclusion

This application note provides a comprehensive LC-HRMS-MS method for the sensitive and selective detection of this compound metabolites in human urine. The detailed protocol for sample preparation and instrumental analysis, along with the identification of key urinary biomarkers, offers a valuable tool for researchers, scientists, and drug development professionals in the fields of forensic toxicology and clinical chemistry. The method is suitable for high-throughput screening and confirmation of this compound exposure.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Insights into the metabolism of this compound-A novel synthetic cannabinoid featuring an acetamide linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the metabolism of this compound – a novel synthetic cannabinoid featuring an acetamide linker | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

Application Notes and Protocols for CH-Piata Analysis in Serum Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-PIATA is a novel synthetic cannabinoid receptor agonist (SCRA) characterized by an acetamide (B32628) linker, a structural feature designed to potentially circumvent existing legal regulations on controlled substances. As with other SCRAs, this compound interacts with the cannabinoid receptors CB1 and CB2, leading to psychoactive effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary active component in cannabis. Due to its novelty and increasing prevalence, robust and reliable methods for the quantitative analysis of this compound in biological matrices such as serum are crucial for forensic toxicology, clinical research, and drug development.

These application notes provide detailed protocols for the quantitative analysis of this compound in human serum using two primary analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). While LC-MS/MS offers high sensitivity and specificity for both the parent compound and its metabolites, ELISA can be a valuable tool for high-throughput screening.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the quantitative analysis of this compound in serum. These values are representative and may vary based on specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS Method Performance Characteristics

| Parameter | Value |

| Linearity Range | 0.1 - 100 ng/mL (R² > 0.99) |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL[1] |

| Intra-Assay Precision (%CV) | < 10% |

| Inter-Assay Precision (%CV) | < 15% |

| Recovery | 85 - 115% |

Table 2: Competitive ELISA Performance Characteristics (Hypothetical)

| Parameter | Value |

| Assay Range | 0.5 - 50 ng/mL |

| Sensitivity (IC50) | ~5 ng/mL |

| Specificity | High for this compound, potential cross-reactivity with metabolites |

| Intra-Assay Precision (%CV) | < 15% |

| Inter-Assay Precision (%CV) | < 20% |

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Serum by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in human serum using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

-

This compound analytical standard

-

This compound-d5 (or other suitable deuterated internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human serum (drug-free)

-

96-well plates or microcentrifuge tubes

2. Sample Preparation (Liquid-Liquid Extraction)

-

Allow serum samples to thaw at room temperature.

-

To 100 µL of serum sample, standard, or blank, add 10 µL of internal standard working solution (e.g., 100 ng/mL this compound-d5 in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube or well.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 20% B

-

4.1-5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Sciex Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: (To be optimized for this compound and its internal standard)

-

This compound: Q1 -> Q3 (quantifier), Q1 -> Q3 (qualifier)

-

This compound-d5: Q1 -> Q3 (quantifier)

-

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantitative Analysis of this compound in Serum by Competitive ELISA (Representative Protocol)

This protocol outlines a competitive ELISA for the semi-quantitative screening of this compound in serum. This method is based on the principle of competition between this compound in the sample and a labeled this compound conjugate for a limited number of anti-CH-PIATA antibody binding sites.

1. Materials and Reagents

-

Anti-CH-PIATA antibody (capture antibody)

-

This compound-HRP conjugate (or other enzyme conjugate)

-

96-well microplate pre-coated with a secondary antibody (e.g., anti-rabbit IgG)

-

This compound standard

-

Assay buffer

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Human serum (drug-free)

2. Assay Procedure

-

Prepare standards and samples: Dilute this compound standards and serum samples in assay buffer. A preliminary sample dilution of 1:5 to 1:10 is recommended.

-

Add 50 µL of the diluted standard or sample to the appropriate wells of the microplate.

-

Add 25 µL of this compound-HRP conjugate to each well.

-

Add 25 µL of anti-CH-PIATA antibody to each well.

-

Seal the plate and incubate for 1-2 hours at room temperature with gentle shaking.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Add 100 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis

-

The signal is inversely proportional to the amount of this compound in the sample.

-

Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

-

Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis of this compound in serum.

Caption: Simplified signaling pathway of cannabinoid receptors (CB1/CB2).

References

Application Notes and Protocols: CH-PIATA In Vitro Cannabinoid Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-PIATA (also known as CH-PIACA, CHX-PIATA, or CHX-PIACA) is a synthetic cannabinoid receptor agonist (SCRA) featuring a novel indole-3-acetamide (B105759) structure.[1][2][3][4][5] As with other SCRAs, this compound primarily interacts with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs) integral to the endocannabinoid system.[3][6][7] The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is mainly found in the immune system.[7][8] Understanding the binding affinity of novel compounds like this compound to these receptors is a critical first step in characterizing their pharmacological and toxicological profiles.

These application notes provide a detailed protocol for determining the binding affinity of this compound and other test compounds for the human cannabinoid CB1 and CB2 receptors using a competitive radioligand binding assay. Additionally, this document outlines the canonical signaling pathways of cannabinoid receptors and presents available data on this compound's in vitro activity.

Cannabinoid Receptor Signaling Pathways

Upon activation by an agonist, cannabinoid receptors initiate a cascade of intracellular signaling events. The primary pathway involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9][10] Furthermore, cannabinoid receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways, influencing various cellular processes.[7][8][9][10]

Experimental Protocols

Principle of the Competitive Binding Assay

This assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the cannabinoid receptor.[11][12][13][14] The assay is performed with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound. The data are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki) to determine the compound's binding affinity.[12]

Materials and Reagents

-

Receptor Source: Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human recombinant CB1 or CB2 receptors.

-

Radioligand:

-

For CB1: [³H]-CP55,940 (a high-affinity agonist)

-

For CB2: [³H]-CP55,940

-

-

Test Compound: this compound, dissolved in DMSO.

-

Non-specific Binding Control: A high concentration of a known cannabinoid agonist (e.g., WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Experimental Workflow

Detailed Protocol

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Thaw the receptor membrane preparations on ice. Dilute the membranes in ice-cold Assay Buffer to a concentration that will result in adequate signal-to-noise ratio.

-

-

Assay Plate Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay Buffer, [³H]-CP55,940, and receptor membranes.

-

Non-specific Binding (NSB): Assay Buffer, [³H]-CP55,940, a saturating concentration of WIN 55,212-2 (e.g., 10 µM), and receptor membranes.

-

Test Compound: Assay Buffer, [³H]-CP55,940, the desired concentration of this compound, and receptor membranes.

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters three times with ice-cold Wash Buffer to remove any unbound radioligand.

-

-

Detection:

-

Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. The percentage of specific binding is calculated as: (Binding in presence of competitor - NSB) / (Total Binding - NSB) * 100.

-

-

Determine IC50:

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L] / Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

-

Data Presentation

In Vitro Activity of this compound

Recent studies have evaluated the in vitro activity of this compound at human CB1 and CB2 receptors using a β-arrestin 2 recruitment assay, which measures functional receptor activation rather than direct binding. The results indicated that this compound has weak activity at both receptors and may exhibit antagonistic properties.[1][2]

| Compound | Receptor | Assay Type | Activity |

| This compound | hCB1 | β-arrestin 2 Recruitment | Weak Activity |

| This compound | hCB2 | β-arrestin 2 Recruitment | Weak Activity |

Table 1: Summary of in vitro activity data for this compound from functional assays.[1][2]

Representative Binding Affinities of Other Synthetic Cannabinoids

To provide a comparative context for the expected outcomes of a binding assay with this compound, the following table presents the binding affinities (Ki) of other well-characterized synthetic cannabinoids for CB1 and CB2 receptors.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

| JWH-018 | 9.0 | 2.9 |

| AM-2201 | 1.0 | 2.6 |

| UR-144 | 150 | 1.8 |

| XLR-11 | 98.4 | 0.3 |

| ADB-FUBIATA | 0.4 | 0.8 |

Table 2: Representative binding affinities of various synthetic cannabinoids for human CB1 and CB2 receptors. These values are for comparative purposes only.

Conclusion

The provided protocol offers a robust framework for determining the in vitro binding affinity of this compound at cannabinoid receptors. Based on existing functional assay data, this compound is expected to display weak binding affinity (a high Ki value) and potentially antagonistic behavior at both CB1 and CB2 receptors.[1][2] Characterizing the binding profile of novel synthetic cannabinoids is essential for understanding their potential physiological effects and for the development of effective detection and mitigation strategies. Researchers utilizing this protocol should be able to generate reliable and reproducible data to contribute to the pharmacological understanding of this and other emerging psychoactive substances.

References

- 1. In vitro cannabinoid receptor activity, metabolism, and detection in seized samples of this compound, a new indole-3-acetamide synthetic cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the metabolism of this compound-A novel synthetic cannabinoid featuring an acetamide linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neurobiology of cannabinoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabinoid receptor - Wikipedia [en.wikipedia.org]

- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

Application Notes and Protocols for Investigating CH-Piata Metabolites in HepG2 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HepG2 human liver carcinoma cell line is a widely utilized in vitro model for studying the metabolism and potential hepatotoxicity of xenobiotics.[1] This cell line, derived from a human hepatocellular carcinoma, retains many of the metabolic functions of primary human hepatocytes, although with some limitations in the expression of certain cytochrome P450 (CYP) enzymes.[2] CH-PIATA, a synthetic cannabinoid, undergoes extensive metabolism in the liver, primarily through oxidation reactions.[3][4] Understanding the metabolic fate of this compound is crucial for predicting its pharmacological and toxicological profile. These application notes provide detailed protocols for utilizing the HepG2 cell line to investigate the metabolites of this compound, assess its potential for enzyme induction, and explore the cellular signaling pathways it may modulate.

Data Presentation: Quantitative Analysis of this compound Metabolites

The following table structure is provided as a template for summarizing quantitative data obtained from LC-MS/MS analysis of this compound and its metabolites in HepG2 cell culture supernatants or lysates. This table allows for a clear comparison of metabolite formation over time and at different concentrations of the parent compound.

Table 1: Quantitative Analysis of this compound and its Metabolites in HepG2 Cells

| Analyte | Retention Time (min) | Concentration at 12h (µM) | Concentration at 24h (µM) | Concentration at 48h (µM) |

| This compound (Parent) | e.g., 8.5 | Insert Value | Insert Value | Insert Value |

| Monohydroxy-CH-Piata | e.g., 7.2 | Insert Value | Insert Value | Insert Value |

| Dihydroxy-CH-Piata | e.g., 6.1 | Insert Value | Insert Value | Insert Value |

| Carboxy-CH-Piata | e.g., 5.8 | Insert Value | Insert Value | Insert Value |

| Other Metabolites | Specify | Insert Value | Insert Value | Insert Value |